molecular formula C7H9ClN2O2 B2646015 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride CAS No. 1965310-16-0

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride

Cat. No.: B2646015
CAS No.: 1965310-16-0
M. Wt: 188.61
InChI Key: UITHMUVNDBQUNC-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2 It is a fused heterocyclic compound that features both pyrrole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This method provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can then be converted to various derivatives by introducing and modifying substituents at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key steps involve the use of common reagents and conditions that are amenable to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include phosphoryl chloride for dehydration, various oxidizing and reducing agents for oxidation and reduction reactions, and different nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane and methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure provides stability and protection to certain functional groups, which can influence its reactivity and interactions with other molecules. This stability is particularly important in its applications as an electrolyte in electrochemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride is unique due to its fused ring structure, which provides enhanced stability and specific reactivity compared to its simpler counterparts. This uniqueness makes it valuable in applications requiring stable and reactive heterocyclic compounds .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-3-6-8-1-2-9(6)4-5;/h1-2,5H,3-4H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITHMUVNDBQUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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